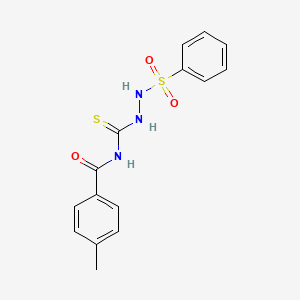
N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide is a complex organic compound with a unique structure that combines a benzenesulfonamide group with a carbamothioyl group and a 4-methylbenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide and 4-methylbenzamide precursors. These precursors are then reacted under specific conditions to form the final compound. Common synthetic routes may include:
Formation of Benzenesulfonamide: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Preparation of 4-Methylbenzamide: This involves the acylation of 4-methylbenzoic acid with ammonia or an amine.
Coupling Reaction: The final step involves coupling the benzenesulfonamide with the 4-methylbenzamide in the presence of a carbamothioylating agent, such as thiophosgene, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide or carbamothioyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonic acids.
Wissenschaftliche Forschungsanwendungen
N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide and carbamothioyl groups can form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(benzenesulfonamidocarbamothioyl)-4-chlorobenzamide
- N-(benzenesulfonamidocarbamothioyl)-4-nitrobenzamide
- N-(benzenesulfonamidocarbamothioyl)-4-aminobenzamide
Uniqueness
N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide is unique due to the presence of the 4-methyl group, which can influence its reactivity and interactions with molecular targets. This structural variation can lead to differences in its chemical behavior and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C15H15N3O3S2 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide |
InChI |
InChI=1S/C15H15N3O3S2/c1-11-7-9-12(10-8-11)14(19)16-15(22)17-18-23(20,21)13-5-3-2-4-6-13/h2-10,18H,1H3,(H2,16,17,19,22) |
InChI-Schlüssel |
CFBLQGYTXNKODL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NNS(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NNS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrazinecarboxylic acid [2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] ester](/img/structure/B1223756.png)
![2-[[[[(4-Fluorophenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4-(5-methyl-2-furanyl)-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1223758.png)


![4-(2-furanylmethyl)-3-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1223767.png)
![N-[2-[[2-(trifluoromethyl)-4-quinolinyl]thio]ethyl]methanesulfonamide](/img/structure/B1223768.png)
![4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B1223771.png)
![3-[2'-(3-Carboxy-acryloylamino)-biphenyl-2-ylcarbamoyl]-acrylic acid](/img/structure/B1223773.png)
![3-[2-(4-Aminoanilino)-4-thiazolyl]-1-benzopyran-2-one](/img/structure/B1223774.png)
![2-[2-[2-(4-Chlorophenyl)-2-oxoethoxy]phenyl]isoindole-1,3-dione](/img/structure/B1223775.png)
![3-[2-(MORPHOLIN-4-YL)PHENYL]-1-(4-NITROBENZOYL)THIOUREA](/img/structure/B1223778.png)
![1-ethyl-2-[3-(1-ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinolinium](/img/structure/B1223780.png)
![N-[(phenacylamino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1223781.png)
![N-[4-[(8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl]acetamide](/img/structure/B1223782.png)
